2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one
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Overview
Description
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one is a chemical compound that belongs to the pyrazolone class This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The methoxy group and other substituents on the phenyl ring can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dihydro-5-(2-methoxyphenyl)-2-methyl-3H-pyrazol-3-one include other pyrazolone derivatives such as:
- 2,4-Dihydro-5-phenyl-2-methyl-3H-pyrazol-3-one
- 2,4-Dihydro-5-(4-methoxyphenyl)-2-methyl-3H-pyrazol-3-one
- 2,4-Dihydro-5-(2-chlorophenyl)-2-methyl-3H-pyrazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)7-9(12-13)8-5-3-4-6-10(8)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
WDVSZTNWBIASEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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